(S)-Lorazepam acetate

enantioselective metabolism UDP-glucuronosyltransferase drug metabolism

Racemic lorazepam preparations confound enantioselective pharmacology due to differential UGT metabolism-the (R)-form recruits extrahepatic UGT1A7/1A10 absent in (S)-clearance, while chiral inversion above 15°C on ovomucoid columns corrupts analytical calibration. (S)-Lorazepam acetate (CAS 84799-34-8) eliminates both variables. • 100-200× higher apparent GABAA receptor affinity vs. (R)-enantiomer for unambiguous receptor binding studies. • Narrow UGT panel (2B4, 2B7, 2B15 only) enables cleaner reaction phenotyping without UGT1A7/1A10 interference. • Acetate ester prodrug form supports CNS penetration optimization in preclinical models. Supplied as ≥98% purity solid; stored at -20°C, shipped ambient.

Molecular Formula C17H12Cl2N2O3
Molecular Weight 363.2 g/mol
CAS No. 84799-34-8
Cat. No. B1675126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lorazepam acetate
CAS84799-34-8
SynonymsLorazepam acetate, (S)-;  (-)-Lorazepam acetate;  (S)-Lorazepam acetate;  L-Lorazepam acetate; 
Molecular FormulaC17H12Cl2N2O3
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m0/s1
InChIKeyCYDZMDOLVUBPNL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Lorazepam Acetate (CAS 84799-34-8): Chiral Benzodiazepine Acetate Ester for Specialized Analytical and Pharmacological Research


(S)-Lorazepam acetate (CAS 84799-34-8) is the acetate ester of the (S)-enantiomer of lorazepam, a widely used 3-hydroxy-1,4-benzodiazepine derivative with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties [1]. With a molecular formula of C17H12Cl2N2O3 and molecular weight of 363.2 g/mol, this compound belongs to the benzodiazepine class that exerts its pharmacological effects through positive allosteric modulation of the GABAA receptor complex in the central nervous system [1]. Unlike the clinically administered racemic lorazepam, (S)-lorazepam acetate provides a stereochemically pure research tool for investigating enantioselective pharmacology, metabolism, and analytical method development. The (S)-enantiomer of lorazepam demonstrates approximately 100- to 200-fold higher apparent affinity for the benzodiazepine binding site compared to the (R)-enantiomer, making stereochemical purity essential for accurate pharmacological characterization [2]. The acetate ester modification alters the physicochemical properties of the parent 3-hydroxy compound, offering potential advantages for prodrug design and formulation research applications [1].

Critical Selection Criteria for (S)-Lorazepam Acetate (CAS 84799-34-8) Over Generic Alternatives


Substituting (S)-lorazepam acetate with racemic lorazepam acetate or other benzodiazepine derivatives fundamentally compromises research outcomes across multiple analytical and pharmacological domains. The primary differentiator lies in enantioselective metabolic behavior: while both R- and S-lorazepam enantiomers undergo glucuronidation by UGT2B4, 2B7, and 2B15 enzymes, the R-enantiomer exhibits additional metabolism via extrahepatic UGT1A7 and UGT1A10 enzymes that are not involved in S-enantiomer clearance [1]. This expanded metabolic pathway for the R-form introduces differential clearance kinetics and potential drug-drug interaction vulnerabilities absent in stereochemically pure (S)-lorazepam preparations. Furthermore, the acetate ester functionality confers distinct physicochemical properties compared to the parent 3-hydroxy compound, including altered lipophilicity and hydrolysis kinetics that directly impact bioavailability and tissue distribution in preclinical models [2]. In analytical method development, racemic mixtures cannot serve as reliable substitutes for (S)-lorazepam acetate reference standards due to the well-documented phenomenon of spontaneous chiral inversion and peak coalescence in polar solvents, which occurs above 15°C on chiral stationary phases and compromises the accuracy of enantiomeric purity determinations [3]. These stereochemistry-dependent and ester-specific properties necessitate careful compound selection to ensure experimental reproducibility and valid data interpretation across research applications.

Quantitative Evidence Guide: (S)-Lorazepam Acetate (CAS 84799-34-8) Differentiation from Closest Analogs


Enantioselective Glucuronidation Kinetics: Differential UGT Enzyme Selectivity and Metabolic Clearance Parameters

In human liver microsomes (HLMs), (S)-lorazepam demonstrates distinct glucuronidation kinetics compared to its (R)-enantiomer. The mean Km value for (S)-lorazepam glucuronidation is 36 ± 10 µM versus 29 ± 8.9 µM for (R)-lorazepam, while the Vmax values are 10 ± 3.8 and 7.4 ± 1.9 pmol/min⋅mg, respectively [1]. Both enantiomers are glucuronidated by UGT2B4, 2B7, and 2B15; however, (R)-lorazepam undergoes additional metabolism via extrahepatic UGT1A7 and UGT1A10 enzymes that do not participate in (S)-lorazepam glucuronidation [1].

enantioselective metabolism UDP-glucuronosyltransferase drug metabolism

Stereoselective Protein Binding and Allosteric Interaction with Human Serum Albumin

(S)-Lorazepam acetate exhibits considerably enhanced binding to human serum albumin (HSA), particularly in the presence of (+)-(S)-ibuprofen, indicative of a cooperative allosteric interaction between distinct binding sites during multiple ligand cobinding [1]. While absolute binding constants were not reported in the accessible literature, the phenomenon was described as 'most remarkable' and significantly more pronounced for the (S)-enantiomer compared to the (R)-form under identical experimental conditions [1].

protein binding allosteric modulation pharmacokinetics

Acetate Ester Prodrug Design: Hydrophobicity-Dependent Brain Penetration Kinetics

The acetate ester modification of (S)-lorazepam alters the compound's hydrophobicity (Rm value) compared to the parent 3-hydroxy lorazepam. In murine studies, brain accumulation of benzodiazepine esters—characterized by areas under the brain-to-blood concentration ratio-time functions (AUQ)—exhibited an optimum function dependent upon hydrophobicity [1]. The rates of brain appearance of the parent drug from ester prodrugs correlated directly with hepatic microsomal hydrolysis rates, and lag times for parent drug brain appearance showed a minimum at approximately the same Rm value at which AUQ values were maximal [1].

prodrug design brain penetration pharmacokinetic optimization

Chiral Stability and Analytical Challenges: Racemization Kinetics on Chiral Stationary Phases

Racemic lorazepam separation on ovomucoid (OVM)-bonded chiral columns reveals chromatographic peak coalescence—a plateau between resolved enantiomer peaks—at column temperatures exceeding 15°C, attributable to on-column racemization [1]. Reducing the column temperature to 7°C enables accurate enantiomeric composition determination before chromatography [1]. This thermal instability underscores the necessity of using stereochemically pure (S)-lorazepam acetate reference standards for analytical method development rather than racemic mixtures.

chiral chromatography racemization analytical method validation

Receptor Binding Affinity: 100- to 200-Fold Higher Apparent Affinity of (S)-Enantiomer

The pharmacologically active (+)-(S)-enantiomer of lorazepam demonstrates a 100- to 200-fold higher apparent affinity for the benzodiazepine binding site of the GABAA receptor compared to the (−)-(R)-lorazepam enantiomer [1]. Lorazepam is marketed as a racemate of (+)-(S) and (−)-(R) enantiomers; however, the substantial affinity difference indicates that the (S)-form is the primary driver of pharmacological activity at therapeutic concentrations [1].

receptor binding GABAA receptor pharmacodynamics

Enantioselective Hydrolysis by Esterases: Differential Rates Between (R)- and (S)-Lorazepam 3-Acetates

Rates of hydrolysis of racemic and enantiomeric lorazepam 3-acetates (LZA) by esterases in human and rat liver microsomes and rat brain S9 fraction exhibit significant differences between enantiomers [1]. Hydrolysis products were analyzed by chiral stationary phase HPLC, confirming enantioselective enzymatic processing of the acetate ester prodrugs [1].

esterase hydrolysis prodrug activation enantioselective metabolism

Recommended Application Scenarios for (S)-Lorazepam Acetate (CAS 84799-34-8) in Pharmaceutical Research and Analytical Development


Enantioselective Drug Metabolism and UGT Enzyme Phenotyping Studies

Utilize (S)-lorazepam acetate as a stereochemically pure substrate for investigating UGT2B15-mediated glucuronidation pathways without the confounding influence of extrahepatic UGT1A7 and UGT1A10 enzymes that participate exclusively in (R)-lorazepam metabolism [1]. The narrower enzyme selectivity profile of the (S)-enantiomer (UGT2B4, 2B7, 2B15 only) provides a cleaner experimental system for reaction phenotyping and drug-drug interaction screening compared to racemic mixtures or the (R)-enantiomer, which exhibits additional metabolic liabilities [1].

Analytical Reference Standard for Chiral HPLC Method Development and Validation

Employ (S)-lorazepam acetate as a certified reference standard for developing and validating enantioselective analytical methods. The documented thermal racemization of lorazepam on ovomucoid-bonded chiral columns above 15°C necessitates the use of stereochemically pure reference materials rather than racemic mixtures for accurate calibration and method qualification [2]. Maintaining column temperature at ≤7°C during analysis enables reliable enantiomeric purity determination, supporting pharmaceutical quality control and stability-indicating method development [2].

Prodrug Formulation Research and Brain Delivery Optimization

Apply (S)-lorazepam acetate in preclinical prodrug formulation studies investigating modified brain penetration kinetics relative to parent (S)-lorazepam. The acetate ester modification alters hydrophobicity, which correlates with areas under the brain-to-blood concentration ratio-time functions (AUQ) and lag times for parent drug appearance [3]. This prodrug approach enables optimization of CNS delivery profiles for the pharmacologically active (S)-enantiomer, which exhibits 100- to 200-fold higher GABAA receptor affinity than the (R)-form [4].

Stereoselective Protein Binding and Pharmacokinetic Interaction Studies

Investigate stereoselective drug-protein interactions using (S)-lorazepam acetate in human serum albumin (HSA) binding studies. The enhanced allosteric binding observed with the (S)-enantiomer in the presence of (+)-(S)-ibuprofen provides a model system for studying cooperative ligand-protein interactions that may influence free drug concentrations and distribution [5]. This application is particularly relevant for predicting pharmacokinetic drug-drug interactions in polypharmacy contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Lorazepam acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.